molecular formula C19H36N2O2 B1334992 1-Hexadecylimidazolidine-2,4-dione CAS No. 85117-82-4

1-Hexadecylimidazolidine-2,4-dione

Cat. No. B1334992
CAS RN: 85117-82-4
M. Wt: 324.5 g/mol
InChI Key: DRKXRVWPYXYCMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hexadecylimidazolidine-2,4-dione is a chemical compound with the molecular formula C19H36N2O2 . It contains a total of 59 bonds, including 23 non-H bonds, 2 multiple bonds, 15 rotatable bonds, 2 double bonds, 1 five-membered ring, 1 urea (-thio) derivative, and 1 imide(s) (-thio) .


Synthesis Analysis

Thiazolidin-2,4-dione (TZD) moiety, which is similar to 1-Hexadecylimidazolidine-2,4-dione, plays a central role in the biological functioning of several essential molecules . A novel series of thiazolidine-2,4-dione molecules was derived and their chemical structures were established using physiochemical parameters and spectral techniques .


Molecular Structure Analysis

The molecular weight of 1-Hexadecylimidazolidine-2,4-dione is 324.50 . The molecule contains a total of 59 bonds, including 23 non-H bonds, 2 multiple bonds, 15 rotatable bonds, 2 double bonds, 1 five-membered ring, 1 urea (-thio) derivative, and 1 imide(s) (-thio) .

Scientific Research Applications

Anticancer Activity

1-N-Hexadecyl hydantoin has shown promise in the field of oncology, particularly in the treatment of non-small cell lung cancer (NSCLC) . Derivatives of this compound have been synthesized to target specific mutations in the Epidermal Growth Factor Receptor (EGFR) that are prevalent in NSCLC patients . These derivatives, such as those bearing hydantoin acetanilides, have demonstrated strong antiproliferative activity in various NSCL cancer models. For example, compounds 5a and 5f exhibited potent anticancer activity with low IC50 values, indicating their potential as lead compounds for further development as anticancer therapies .

Optoelectronics

Hydantoin derivatives, including 1-N-Hexadecyl hydantoin, have been explored for their applications in optoelectronics . These compounds can function as sensors and chemical sensory materials for the detection of toxic anions, metal ions, and can be used in biosensing/imaging as labeling markers in living cells and tissues. Their photophysical properties make them suitable for use in various optoelectronic devices, potentially leading to the development of new prototypes and commercial products .

Medicinal Drugs

The structural versatility of 1-N-Hexadecyl hydantoin allows for the creation of a wide array of medicinal drugs. Its derivatives have been found to possess a range of biological and pharmaceutical activities, making them valuable in the development of new therapeutic agents . The ability to modify the hydantoin structure at various points enables the synthesis of compounds with desired reactivity patterns and properties tailored for specific medical applications .

Molecular Docking Studies

In the realm of computational chemistry, 1-N-Hexadecyl hydantoin derivatives have been utilized in molecular docking studies to predict their interaction with biological targets . These studies help in understanding the binding affinities and modes of action of hydantoin derivatives, which is crucial for the rational design of drugs with enhanced efficacy and reduced side effects .

Cell Cycle Arrest and Apoptosis Induction

Research has indicated that certain hydantoin derivatives can arrest the cell cycle and induce apoptosis in cancer cells . For instance, the active hydantoin derivative 5a was found to arrest the cell cycle at the sub G1 and S phases and trigger apoptosis in A549 cells, a type of lung cancer cell line. This suggests that hydantoin derivatives could be effective in controlling the proliferation of cancer cells and inducing their programmed death .

EGFR Inhibitory Activity

1-N-Hexadecyl hydantoin derivatives have shown significant inhibitory activity against EGFR, particularly in its mutated forms associated with cancer . Western blotting and EGFR kinase assay tests have confirmed the efficacy of these compounds in inhibiting EGFR activity, which is a key factor in the development and progression of various cancers .

Synthetic Strategies

The compound’s framework allows for diverse synthetic strategies, enabling the formation of hydantoin, thiohydantoin, and iminohydantoin substituted at various positions . This flexibility in synthesis is important for creating a wide range of compounds with potential applications across different fields of science and medicine .

Commercialization and Market Impact

The commercialization of hydantoin-based drugs and their market impact have been significant. The technology and income generated from these drugs highlight the economic potential of hydantoin derivatives, including 1-N-Hexadecyl hydantoin, in the pharmaceutical industry .

Mechanism of Action

Thiazolidin-2,4-dione (TZD) analogues, which are similar to 1-Hexadecylimidazolidine-2,4-dione, exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .

Safety and Hazards

1-Hexadecylimidazolidine-2,4-dione has been classified with the signal word “Warning”. The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

1-hexadecylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-17-18(22)20-19(21)23/h2-17H2,1H3,(H,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKXRVWPYXYCMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCN1CC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60234228
Record name 1-Hexadecylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60234228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hexadecylimidazolidine-2,4-dione

CAS RN

85117-82-4
Record name 1-Hexadecyl-2,4-imidazolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85117-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Hexadecylimidazolidine-2,4-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085117824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hexadecylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60234228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-hexadecylimidazolidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.077.820
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.